molecular formula C14H18O2 B1295817 CYCLOHEXYL 2-METHOXYPHENYL KETONE CAS No. 107258-87-7

CYCLOHEXYL 2-METHOXYPHENYL KETONE

Cat. No.: B1295817
CAS No.: 107258-87-7
M. Wt: 218.29 g/mol
InChI Key: IOVWHDLNFVGIRP-UHFFFAOYSA-N
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Description

Cyclohexyl 2-methoxyphenyl ketone is an organic compound characterized by a cyclohexyl group bonded to a carbonyl group, which is further attached to a 2-methoxyphenyl aromatic ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol (calculated). The methoxy (–OCH₃) substituent at the ortho position of the phenyl ring enhances polarity and may influence solubility and electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVWHDLNFVGIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147981
Record name Cyclohexyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107258-87-7
Record name Cyclohexyl(2-methoxyphenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107258877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

One of the most prevalent methods for synthesizing cyclohexyl 2-methoxyphenyl ketone involves the Friedel-Crafts acylation reaction. This method typically employs cyclohexanecarbonyl chloride and 2-methoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Reagents :

    • Cyclohexanecarbonyl chloride
    • 2-Methoxyphenol
    • Aluminum chloride (catalyst)
  • Reaction Conditions :

    • Temperature: Typically maintained at low temperatures (0-5 °C) to minimize side reactions.
    • Solvent: Non-polar solvents like dichloromethane or benzene are often used.
  • Yield : The reaction can yield this compound in good yields, often exceeding 80% under optimized conditions.

Direct Hydrogenation Method

Another method involves the hydrogenation of a suitable precursor, such as 2-methoxyacetophenone, to produce this compound.

  • Reagents :

    • 2-Methoxyacetophenone
    • Hydrogen gas
    • Catalyst (e.g., palladium on carbon)
  • Reaction Conditions :

    • Pressure: Typically performed under high pressure (around 1-3 atm).
    • Temperature: Elevated temperatures (50-100 °C) are used to facilitate the reaction.
  • Yield : This method can also provide high yields, generally around 70-90%, depending on the catalyst and conditions used.

Diels-Alder Reaction Followed by Functionalization

A more complex but versatile approach involves a Diels-Alder reaction followed by subsequent functionalization steps.

  • Reagents :

    • Cyclohexene
    • Methoxy-substituted dienophile
  • Reaction Conditions :

    • The Diels-Alder reaction is typically conducted at elevated temperatures (around 150 °C) in a solvent such as toluene.
  • Subsequent Steps :

    • After forming the adduct, further reactions such as hydrolysis or reduction may be employed to yield the desired ketone structure.
  • Yield : Depending on the efficiency of each step, overall yields can vary significantly but can reach up to 85% if optimized properly.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different methods for synthesizing this compound:

Method Reagents Used Yield (%) Advantages Disadvantages
Friedel-Crafts Acylation Cyclohexanecarbonyl chloride, Aluminum chloride >80 Simple setup, high yield Sensitive to moisture, potential side reactions
Direct Hydrogenation 2-Methoxyacetophenone, Hydrogen 70-90 High purity product Requires high pressure and temperature
Diels-Alder Reaction Cyclohexene, Methoxy dienophile Up to 85 Versatile for various derivatives More complex with multiple steps

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL 2-METHOXYPHENYL KETONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

CYCLOHEXYL 2-METHOXYPHENYL KETONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl(2-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

Thiomethyl (–SCH₃) introduces sulfur, which may enhance thermal stability but reduce dielectric performance due to higher electron density .

Thermal Stability :

  • Cyclohexyl groups generally improve thermal resistance. For example, PAEK resins with cyclohexyl moieties exhibit glass transition temperatures (Tg) of 239–245°C and decomposition temperatures above 469°C . The methoxy variant’s stability may slightly lag due to oxygen’s susceptibility to oxidation.

Dielectric Properties :

  • Cyclohexyl phenyl ketone-based polymers show dielectric constants as low as 2.95–3.26 at 10 GHz, making them suitable for high-frequency communication materials. The methoxy analog could further reduce dielectric loss due to its electron-donating nature .

Q & A

Q. What are the key synthetic methodologies for Cyclohexyl 2-Methoxyphenyl Ketone?

this compound is typically synthesized via multi-step organic reactions. A common approach involves Friedel-Crafts acylation, where a cyclohexyl carbonyl group is introduced to a 2-methoxyphenyl substrate using Lewis acid catalysts (e.g., AlCl₃). Alternative methods may include cross-coupling reactions or ketone functionalization via nucleophilic substitution. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity .

Q. How is the compound characterized structurally?

Structural elucidation relies on spectroscopic techniques:

  • NMR Spectroscopy : The methoxy group (2-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR. The cyclohexyl protons show distinct splitting patterns (δ 1.2–2.2 ppm).
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 218 (C₁₄H₁₈O₂) confirms the molecular weight. Fragmentation patterns may reveal loss of the methoxy group (CH₃O•, m/z 15) or cyclohexyl fragments.
  • IR Spectroscopy : Stretching vibrations for the ketone (C=O) appear at ~1700 cm⁻¹, while aromatic C-O-C (methoxy) is near 1250 cm⁻¹ .

Q. What are the primary chemical reactions of this compound?

The ketone undergoes typical carbonyl reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields cyclohexyl(2-methoxyphenyl)methanol.
  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the cyclohexyl ring may form carboxylic acid derivatives.
  • Nucleophilic Addition : Grignard reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections (as per Becke’s methodology) model the compound’s electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. These studies predict reactivity toward electrophiles/nucleophiles and stability under varying pH conditions .

Q. What experimental design considerations are critical for studying its biological activity?

  • In Vitro Assays : Use cell lines (e.g., HEK293) to assess cytotoxicity (MTT assay) and target engagement (e.g., receptor binding via fluorescence polarization).
  • Pharmacokinetics : Monitor metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS.
  • Control Experiments : Compare with structurally similar ketones (e.g., cyclohexyl phenyl ketone) to isolate the methoxy group’s role in bioactivity .

Q. How do solvent effects influence its reactivity in substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, enhancing nucleophilic substitution at the carbonyl. Non-polar solvents (e.g., toluene) favor ketone stability but reduce reaction rates. Solvent choice must balance reaction kinetics and product yield, validated via kinetic studies (e.g., Arrhenius plots) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 40–75% for Friedel-Crafts routes) may arise from:

  • Catalyst Purity : Trace moisture deactivates AlCl₃.
  • Substrate Accessibility : Steric hindrance from the methoxy group slows acylation.
    Resolution involves optimizing reaction conditions (dry solvents, inert atmosphere) and pre-activating the substrate with directing groups .

Q. How does the compound interact with biological membranes?

Molecular dynamics simulations reveal partitioning into lipid bilayers due to its logP (~3.5). The methoxy group enhances solubility in aqueous phases, while the cyclohexyl moiety anchors the compound in hydrophobic regions. Fluorescence quenching assays using liposome models quantify membrane permeability .

Methodological Guidance

Q. Designing a stability study under varying pH conditions

  • Protocol : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
  • Analysis : Use HPLC to track degradation products (e.g., hydrolysis to carboxylic acids).
  • Key Parameters : Half-life (t₁/₂) and Arrhenius plots predict shelf-life under storage conditions .

Q. Resolving spectral overlaps in NMR analysis

  • Technique : Apply 2D NMR (COSY, HSQC) to distinguish overlapping proton signals.
  • Deuteration : Replace the methoxy group with CD₃O to simplify splitting patterns.
  • Reference Data : Compare with cyclohexyl phenyl ketone spectra (δ 7.2–7.8 ppm for aromatic protons) .

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